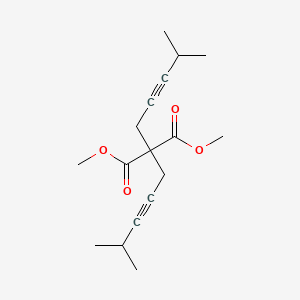
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate
Uniqueness
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
489448-35-3 |
|---|---|
Molekularformel |
C17H24O4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3 |
InChI-Schlüssel |
AMKGVKBEOBKNRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


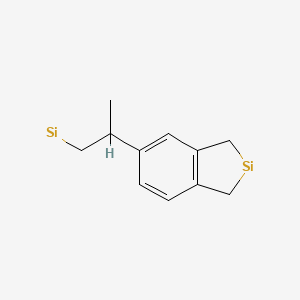

![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
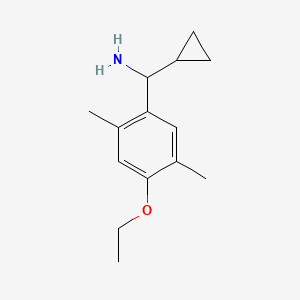
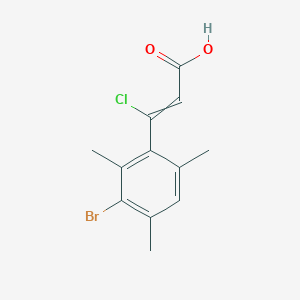
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
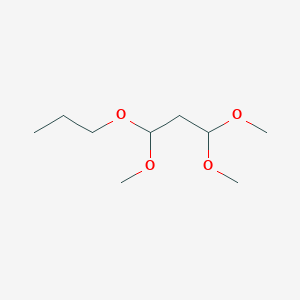
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
